molecular formula C14H16N2O3S B2964659 N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide CAS No. 2411180-17-9

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide

Cat. No.: B2964659
CAS No.: 2411180-17-9
M. Wt: 292.35
InChI Key: PPJNDRXBBHWHBS-LBPRGKRZSA-N
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Description

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide is a compound that belongs to the class of ynamides. Ynamides are unique alkynes with a carbon–carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group. This structure imparts both nucleophilic and electrophilic properties to the compound, making it highly reactive and versatile in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide typically involves the coupling of a pyrrolidine derivative with a benzenesulfonyl chloride, followed by the introduction of a but-2-ynamide group. The reaction conditions often require the use of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The electron-withdrawing benzenesulfonyl group plays a crucial role in stabilizing the reactive intermediates formed during these interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-enamide
  • N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]prop-2-ynamide

Uniqueness

N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide is unique due to its specific combination of a pyrrolidine ring, a benzenesulfonyl group, and a but-2-ynamide moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

N-[(3S)-1-(benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-6-14(17)15-12-9-10-16(11-12)20(18,19)13-7-4-3-5-8-13/h3-5,7-8,12H,9-11H2,1H3,(H,15,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJNDRXBBHWHBS-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC(=O)N[C@H]1CCN(C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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